4-[4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol
Overview
Description
4-[4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol is a complex organic compound known for its unique chemical structure and properties. This compound is a group of stereoisomers, commonly referred to as taxiresinol, and is found in certain species of the Taxus genus, such as Taxus baccata and Taxus wallichiana . It has a molecular formula of C₁₉H₂₂O₆ and a molecular weight of 346.14 g/mol .
Mechanism of Action
Target of Action
Taxiresinol, a lignan isolated from the heartwood of Taxus baccata , primarily targets the Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. It is produced chiefly by activated macrophages, although it can be produced by many other cell types such as CD4+ lymphocytes, NK cells, neutrophils, mast cells, eosinophils, and neurons .
Mode of Action
Taxiresinol interacts with its target, TNF-α, by inhibiting its production by activated macrophages . Additionally, it directly inhibits apoptosis induced by TNF-α .
Biochemical Pathways
It is known that taxiresinol plays a role in the inflammatory response pathway by inhibiting the production of tnf-α . This inhibition can reduce inflammation and protect cells from apoptosis .
Pharmacokinetics
It is known that taxiresinol is orally active , indicating that it can be absorbed through the gastrointestinal tract
Result of Action
Taxiresinol shows significant antinociceptive activity , meaning it can reduce the sensation of pain. It also exhibits anti-inflammatory and antiallergic activities . It has been found to inhibit histamine release from the human basophilic cell line, KU812 , which can help reduce allergic reactions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds, including Taxiresinol. It is known that various environmental factors can affect the conjugation of plasmids, which can influence the spread of antibiotic resistance genes . Whether similar mechanisms apply to Taxiresinol is a topic for future research.
Biochemical Analysis
Biochemical Properties
Taxiresinol plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to exhibit significant antinociceptive activity by interacting with pain pathways . Taxiresinol interacts with enzymes involved in the lignan biosynthesis pathway, such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase . These interactions are essential for the formation of lignans, which are important for plant defense mechanisms.
Cellular Effects
Taxiresinol affects various types of cells and cellular processes. In cultured cells of Taxus cuspidata and Taxus baccata, taxiresinol is present in trace amounts and is involved in the production of other polyphenols . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, taxiresinol has been shown to have antiproliferative activity against certain cancer cell lines, indicating its potential role in regulating cell growth and division .
Molecular Mechanism
The molecular mechanism of taxiresinol involves its binding interactions with specific biomolecules. Taxiresinol exerts its effects by binding to enzymes and proteins involved in pain pathways, leading to enzyme inhibition or activation . Additionally, taxiresinol can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular processes, such as inflammation and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of taxiresinol can change over time. Studies have shown that taxiresinol is stable under certain conditions and can maintain its biological activity for extended periods . Its stability and degradation can be influenced by factors such as temperature, pH, and exposure to light. Long-term effects of taxiresinol on cellular function have been observed in in vitro and in vivo studies, where it has shown sustained antinociceptive and antiproliferative activities .
Dosage Effects in Animal Models
The effects of taxiresinol vary with different dosages in animal models. In studies involving male Swiss albino mice, taxiresinol exhibited significant antinociceptive activity at a dosage of 100 mg/kg . Higher doses of taxiresinol have been associated with increased efficacy, but also with potential toxic or adverse effects. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing side effects .
Metabolic Pathways
Taxiresinol is involved in various metabolic pathways, including the lignan biosynthesis pathway . It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, which are crucial for the formation of lignans. These interactions affect metabolic flux and metabolite levels, contributing to the overall metabolic profile of the organism .
Transport and Distribution
Taxiresinol is transported and distributed within cells and tissues through specific transporters and binding proteins . It can accumulate in certain tissues, such as the heartwood of Taxus species, where it exerts its biological effects. The localization and accumulation of taxiresinol are influenced by factors such as its chemical structure and interactions with cellular components .
Subcellular Localization
The subcellular localization of taxiresinol is essential for its activity and function. Taxiresinol can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms ensure that taxiresinol exerts its effects at the appropriate sites within the cell, contributing to its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols and other reduced forms.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products
Scientific Research Applications
4-[4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Zingerone: 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone, known for its antioxidant and anti-inflammatory properties.
Homovanillic acid methyl ester: A methyl ester derivative with similar structural features and biological activities.
Uniqueness
4-[4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol is unique due to its complex structure, which includes an oxolane ring and multiple hydroxyl and methoxy groups. This structural complexity contributes to its diverse reactivity and wide range of applications in various fields.
Properties
IUPAC Name |
4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-24-18-7-11(2-4-16(18)22)6-13-10-25-19(14(13)9-20)12-3-5-15(21)17(23)8-12/h2-5,7-8,13-14,19-23H,6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZZAHRDXCGWEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670108 | |
Record name | 4-{4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl}benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40951-69-7 | |
Record name | 4-{4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl}benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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